8-Methyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile
Overview
Description
8-Methyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile is an organic compound characterized by its unique spirocyclic structure. This compound features a dioxaspirodecane ring system with a methyl group and a carbonitrile functional group. The presence of both oxygen and nitrogen atoms within its structure makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile typically involves the reaction of cyclohexanone with ethylene glycol to form the dioxaspirodecane ring system. This intermediate is then subjected to a Strecker reaction, where it reacts with sodium cyanide and ammonium chloride to introduce the carbonitrile group. The reaction conditions often require an acidic or basic catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonitrile group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonitrile group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include primary amines or secondary amines.
Substitution: Products vary depending on the nucleophile used, resulting in a wide range of substituted derivatives.
Scientific Research Applications
8-Methyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile involves its interaction with molecular targets through its functional groups. The carbonitrile group can act as a nucleophile or electrophile, participating in various chemical reactions. The dioxaspirodecane ring system provides structural stability and can influence the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate: Similar in structure but with a carboxylate group instead of a carbonitrile group.
8-Methylene-1,4-dioxaspiro[4.5]decane: Lacks the carbonitrile group and has a methylene group instead.
Uniqueness
8-Methyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile is unique due to the presence of both a carbonitrile group and a dioxaspirodecane ring system. This combination of functional groups and structural features makes it versatile for various chemical reactions and applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
8-methyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-9(8-11)2-4-10(5-3-9)12-6-7-13-10/h2-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFOVWRVUGBVAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CC1)OCCO2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501232754 | |
Record name | 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501232754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914780-97-5 | |
Record name | 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=914780-97-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501232754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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